molecular formula C16H15N5O2S B5809146 (3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine

(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine

Cat. No. B5809146
M. Wt: 341.4 g/mol
InChI Key: QNWCOJGRASLRSK-UHFFFAOYSA-N
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Description

(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine is a compound that belongs to the family of triazole derivatives. It is a potent inhibitor of a specific enzyme in the human body, which makes it useful in scientific research.

Mechanism of Action

The mechanism of action of (3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine involves the inhibition of protein kinase by binding to its active site. This binding prevents the enzyme from phosphorylating its substrate, which leads to the inhibition of various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine have been extensively studied. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using (3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine in lab experiments include its potency and specificity as an inhibitor of protein kinase. Its use can lead to the identification of novel therapeutic targets and the development of new drugs for the treatment of various diseases. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on (3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine. These include the identification of new targets for this compound, the development of new derivatives with improved potency and selectivity, and the evaluation of its safety and efficacy in human clinical trials. In addition, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of (3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine involves a multi-step process. The first step is the synthesis of 4-nitrobenzyl chloride, which is then reacted with 4-methyl-5-mercapto-1,2,4-triazole to form the intermediate product. This intermediate is then reacted with 4-aminobenzonitrile to obtain the final product.

Scientific Research Applications

(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine has been extensively used in scientific research as an inhibitor of a specific enzyme called protein kinase. This enzyme is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of this enzyme by (3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine has been shown to have therapeutic potential in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

3-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-20-15(12-3-2-4-13(17)9-12)18-19-16(20)24-10-11-5-7-14(8-6-11)21(22)23/h2-9H,10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWCOJGRASLRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}aniline

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